1-Methylpyrrolo[1,2-a]pyrazine
Overview
Description
Preparation Methods
The synthesis of 1-Methylpyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole-derived α,β-alkynyl ketones. The process typically includes the following steps :
- Preparation of pyrrole-derived α,β-alkynyl ketones.
- Introduction of different groups into the alkyne using Sonogashira cross-coupling.
- Formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate.
- Gold-catalyzed cyclization of pyrazoles by alkyne groups.
- Final cyclization using sodium hydride (NaH).
Another method involves the transition-metal-free strategy, which includes the cross-coupling of pyrrole rings with acyl(bromo)acetylenes to create 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent cyclization .
Chemical Reactions Analysis
1-Methylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are as follows :
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and pyrazine rings, leading to the formation of substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Industry: It finds applications in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The exact mechanism of action of 1-Methylpyrrolo[1,2-a]pyrazine is not fully understood. studies suggest that it interacts with various molecular targets and pathways . For instance, it has been shown to exhibit antibacterial activity against both gram-positive and gram-negative microorganisms . The compound’s mechanism of action may involve the inhibition of key enzymes or interference with cellular processes essential for microbial survival.
Comparison with Similar Compounds
1-Methylpyrrolo[1,2-a]pyrazine can be compared with other similar compounds within the pyrrolopyrazine family. Some of these similar compounds include :
- 1-Phenylpyrrolo[1,2-a]pyrazine
- 1-(2-Thienyl)pyrrolo[1,2-a]pyrazine
- 1-Isopropylpyrrolo[1,2-a]pyrazine
Compared to these compounds, this compound is unique due to its specific substitution pattern and the resulting chemical and biological properties
Properties
IUPAC Name |
1-methylpyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFOYCLGYLFXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN2C1=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306273 | |
Record name | 1-Methylpyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64608-59-9 | |
Record name | 1-Methylpyrrolo[1,2-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64608-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylpyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methylpyrrolo[1,2-a]pyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033171 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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